molecular formula C17H23N3O3 B1417463 5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione CAS No. 351164-05-1

5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione

Cat. No.: B1417463
CAS No.: 351164-05-1
M. Wt: 317.4 g/mol
InChI Key: WTLDMICVEQSLHC-UHFFFAOYSA-N
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Description

“5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione” is a complex organic compound that features a furan ring, a piperazine moiety, and a cyclohexane-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione” typically involves multi-step organic reactions. One possible route could involve the initial formation of the cyclohexane-1,3-dione core, followed by the introduction of the furan ring and the piperazine moiety through nucleophilic substitution and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Continuous flow chemistry and green chemistry principles might be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

“5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione” can undergo various chemical reactions, including:

    Oxidation: The furan ring and the piperazine moiety can be oxidized under specific conditions.

    Reduction: The carbonyl groups in the cyclohexane-1,3-dione core can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce cyclohexane-1,3-diol derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione” would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyclohexane-1,3-dione derivatives, furan-containing compounds, and piperazine derivatives. Examples include:

  • 5-(2-Furyl)-2-methylcyclohexane-1,3-dione
  • 2-(Piperazin-1-yl)ethylamine
  • 5-(2-Furyl)-2-(methylamino)methylene)cyclohexane-1,3-dione

Uniqueness

The uniqueness of “5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione” lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(furan-2-yl)-3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-15-10-13(17-2-1-9-23-17)11-16(22)14(15)12-19-5-8-20-6-3-18-4-7-20/h1-2,9,12-13,18,21H,3-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLDMICVEQSLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
Reactant of Route 2
5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
Reactant of Route 3
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5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
Reactant of Route 4
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5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
Reactant of Route 5
5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
Reactant of Route 6
Reactant of Route 6
5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione

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